molecular formula C12H19NO B12543042 3-tert-Butoxy-N,N-dimethylaniline CAS No. 142067-62-7

3-tert-Butoxy-N,N-dimethylaniline

Cat. No.: B12543042
CAS No.: 142067-62-7
M. Wt: 193.28 g/mol
InChI Key: RHXJDGNEUKBRKB-UHFFFAOYSA-N
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Description

3-tert-Butoxy-N,N-dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, featuring a tert-butoxy group and two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3,5-dimethylaniline with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and partially reduced intermediates.

    Substitution: Nitro, sulfo, and halo derivatives of the original compound.

Scientific Research Applications

3-tert-Butoxy-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-Butoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The tert-butoxy group and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and π-π interactions, influencing its behavior in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative of aniline with two methyl groups attached to the nitrogen atom.

    3,5-Dimethylaniline: An aniline derivative with two methyl groups on the aromatic ring.

    tert-Butylaniline: An aniline derivative with a tert-butyl group attached to the nitrogen atom.

Uniqueness

3-tert-Butoxy-N,N-dimethylaniline is unique due to the presence of both the tert-butoxy group and the dimethylamino group. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications. Its unique structure also allows for specific interactions with molecular targets, enhancing its utility in scientific research and industrial applications.

Properties

CAS No.

142067-62-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C12H19NO/c1-12(2,3)14-11-8-6-7-10(9-11)13(4)5/h6-9H,1-5H3

InChI Key

RHXJDGNEUKBRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)N(C)C

Origin of Product

United States

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